1-Bromo-2-dimethylphosphoryl-4-nitrobenzene
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Overview
Description
1-Bromo-2-dimethylphosphoryl-4-nitrobenzene is an organophosphorus compound with the molecular formula C8H9BrNO3P. It is characterized by the presence of a bromine atom, a dimethylphosphoryl group, and a nitro group attached to a benzene ring. This compound is widely used in various fields, including medical research, environmental research, and industrial applications .
Preparation Methods
The synthesis of 1-Bromo-2-dimethylphosphoryl-4-nitrobenzene typically involves the bromination of 2-dimethylphosphoryl-4-nitrobenzene. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Industrial production methods may involve large-scale bromination reactions using bromine or other brominating agents in the presence of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
1-Bromo-2-dimethylphosphoryl-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The dimethylphosphoryl group can be oxidized to form phosphine oxides under specific conditions.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various organometallic reagents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Bromo-2-dimethylphosphoryl-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-dimethylphosphoryl-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine atom and the nitro group can participate in electrophilic and nucleophilic reactions, respectively, while the dimethylphosphoryl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Bromo-2-dimethylphosphoryl-4-nitrobenzene can be compared with similar compounds such as:
1-Bromo-4-nitrobenzene: Lacks the dimethylphosphoryl group, making it less versatile in terms of functionalization reactions.
1-Bromo-2-nitrobenzene: Lacks the dimethylphosphoryl group, which limits its ability to form coordination complexes with metal ions.
1-Bromo-2,4-dinitrobenzene: Contains an additional nitro group, which can lead to different reactivity and applications.
The presence of the dimethylphosphoryl group in this compound makes it unique and valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-bromo-2-dimethylphosphoryl-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrNO3P/c1-14(2,13)8-5-6(10(11)12)3-4-7(8)9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJQHBHEFFSSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=C(C=CC(=C1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrNO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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